molecular formula C17H22Cl2N2O3 B2428433 (3,4-Dichlorophenyl)[4-hydroxy-4-(morpholinomethyl)piperidino]methanone CAS No. 478248-36-1

(3,4-Dichlorophenyl)[4-hydroxy-4-(morpholinomethyl)piperidino]methanone

Cat. No.: B2428433
CAS No.: 478248-36-1
M. Wt: 373.27
InChI Key: ZJOKVRKPNFMKBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,4-Dichlorophenyl)[4-hydroxy-4-(morpholinomethyl)piperidino]methanone is a synthetic compound with diverse applications in medical, environmental, and industrial research. This compound is known for its unique chemical structure, which includes a dichlorophenyl group, a hydroxy group, a morpholinomethyl group, and a piperidino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dichlorophenyl)[4-hydroxy-4-(morpholinomethyl)piperidino]methanone typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. These methods are designed to meet the demands of various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

(3,4-Dichlorophenyl)[4-hydroxy-4-(morpholinomethyl)piperidino]methanone undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

(3,4-Dichlorophenyl)[4-hydroxy-4-(morpholinomethyl)piperidino]methanone has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,4-Dichlorophenyl)[4-hydroxy-4-(morpholinomethyl)piperidino]methanone involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The molecular targets and pathways involved are often studied to understand the compound’s effects at a cellular and molecular level .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (3,4-Dichlorophenyl)[4-hydroxy-4-(morpholinomethyl)piperidino]methanone include:

  • (3,4-Dichlorophenyl)[4-hydroxy-4-(methylpiperidino)]methanone
  • (3,4-Dichlorophenyl)[4-hydroxy-4-(ethylpiperidino)]methanone
  • (3,4-Dichlorophenyl)[4-hydroxy-4-(propylpiperidino)]methanone

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for various applications in research and industry.

Properties

IUPAC Name

(3,4-dichlorophenyl)-[4-hydroxy-4-(morpholin-4-ylmethyl)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22Cl2N2O3/c18-14-2-1-13(11-15(14)19)16(22)21-5-3-17(23,4-6-21)12-20-7-9-24-10-8-20/h1-2,11,23H,3-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJOKVRKPNFMKBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CN2CCOCC2)O)C(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.